molecular formula C15H22BrN3O3 B7149499 N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-4-methylmorpholine-2-carboxamide

N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-4-methylmorpholine-2-carboxamide

Cat. No.: B7149499
M. Wt: 372.26 g/mol
InChI Key: UTMLNRJUTVGKQT-UHFFFAOYSA-N
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Description

N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-4-methylmorpholine-2-carboxamide is a synthetic organic compound that features a bromopyridine moiety linked to a morpholine ring via an ether and amide linkage

Properties

IUPAC Name

N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-4-methylmorpholine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O3/c1-15(2,10-22-14-11(16)5-4-6-17-14)18-13(20)12-9-19(3)7-8-21-12/h4-6,12H,7-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMLNRJUTVGKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=C(C=CC=N1)Br)NC(=O)C2CN(CCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-4-methylmorpholine-2-carboxamide typically involves multiple steps:

    Formation of the Bromopyridine Intermediate: The starting material, 3-bromopyridine, undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to introduce the desired substituent.

    Ether Formation: The bromopyridine intermediate is then reacted with 2-methylpropan-2-ol under basic conditions to form the ether linkage.

    Amide Formation: The final step involves the reaction of the ether intermediate with 4-methylmorpholine-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-4-methylmorpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the amide group to an amine.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-4-methylmorpholine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis:

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-4-methylmorpholine-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in π-π stacking interactions, while the morpholine ring can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)morpholine-2-carboxamide: Lacks the bromine substituent, which may affect its reactivity and binding properties.

    N-(3-bromopyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of the morpholine ring, leading to different chemical and biological properties.

    N-(pyridin-2-yl)oxy-2-methylpropan-2-ylamine: Lacks the carboxamide group, which may influence its stability and reactivity.

Uniqueness

N-[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-4-methylmorpholine-2-carboxamide is unique due to the combination of the bromopyridine and morpholine moieties, providing a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

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